molecular formula C16H25NO3Se B14340585 2-[(2-Nitrophenyl)selanyl]decan-1-OL CAS No. 94650-37-0

2-[(2-Nitrophenyl)selanyl]decan-1-OL

Katalognummer: B14340585
CAS-Nummer: 94650-37-0
Molekulargewicht: 358.3 g/mol
InChI-Schlüssel: YUUQLQGJAFDBBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Nitrophenyl)selanyl]decan-1-OL is an organic compound that features a selenium atom bonded to a nitrophenyl group and a decanol chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Nitrophenyl)selanyl]decan-1-OL typically involves the reaction of 2-nitrophenylselenocyanate with decanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography, to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Nitrophenyl)selanyl]decan-1-OL undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed as reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Thiol or amine-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(2-Nitrophenyl)selanyl]decan-1-OL has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(2-Nitrophenyl)selanyl]decan-1-OL involves its interaction with molecular targets such as enzymes and proteins. The selenium atom in the compound can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. Additionally, the nitrophenyl group can participate in redox reactions, contributing to the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Nitrophenylselenocyanate: Similar in structure but contains a cyano group instead of a decanol chain.

    2-Nitrophenylselenoformate: Contains a formate group instead of a decanol chain.

    2-Nitrophenylselenoacetate: Contains an acetate group instead of a decanol chain.

Uniqueness

2-[(2-Nitrophenyl)selanyl]decan-1-OL is unique due to the presence of both a nitrophenyl group and a decanol chain, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

94650-37-0

Molekularformel

C16H25NO3Se

Molekulargewicht

358.3 g/mol

IUPAC-Name

2-(2-nitrophenyl)selanyldecan-1-ol

InChI

InChI=1S/C16H25NO3Se/c1-2-3-4-5-6-7-10-14(13-18)21-16-12-9-8-11-15(16)17(19)20/h8-9,11-12,14,18H,2-7,10,13H2,1H3

InChI-Schlüssel

YUUQLQGJAFDBBM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(CO)[Se]C1=CC=CC=C1[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.